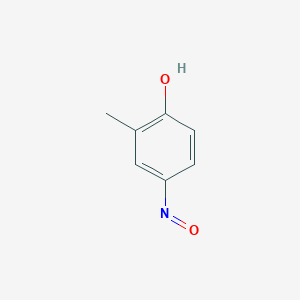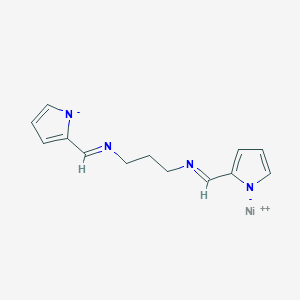
Zinc, isotope of mass 65
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc is a chemical element with the symbol Zn and atomic number 30. It is a bluish-white metal that is essential for the growth and development of all living organisms. Zinc is found in many foods, including oysters, red meat, poultry, beans, nuts, and whole grains. It is also used in a variety of industrial applications, including galvanizing steel, manufacturing batteries, and producing alloys.
One of the isotopes of zinc is mass 65, which has a half-life of 244 days. In
Aplicaciones Científicas De Investigación
1. Nutrition and Metabolism Studies
Zn-65 has been utilized in the study of trace element nutrition in humans, particularly where the use of radioactive tracers is not suitable, such as in subjects under 18 and pregnant women. Researchers have investigated zinc metabolism by administering Zn enriched in the minor isotope 70Zn, which is naturally less abundant, and later detecting the enhanced 70Zn in biological samples like blood cells, plasma, urine, and feces (Gökmen et al., 1989).
2. Environmental Impact and Ecosystem Studies
Studies have explored the movement of Zn-65 in estuarine environments, particularly its concentration by seafood organisms and the resulting implications for human consumption. This research is crucial for understanding the environmental impact of Zn-65 and its potential health hazards (Tw, 1967).
3. Biological and Medical Research
Zn-65 has been used in various biological investigations, including studies on zinc metabolism in alcoholic cirrhosis and the effects of zinc on tissue absorption and muscle catabolism. These studies provide insights into the role of zinc in human health and disease (Banks et al., 1955; Mills et al., 1983; Fell et al., 1973).
4. Analytical Chemistry and Radiochemistry
Research has been conducted on the analytical methods for detecting Zn-65, including neutron activation analysis and scintillation counting. These techniques are vital for accurate measurement and tracking of Zn-65 in various samples, which is essential for both environmental monitoring and biological research (Guiraud et al., 1992; Sandhya & Subramanian, 1998).
5. Radiation Studies
Zn-65 has been utilized in studies related to radiation, such as its retention in bones and histological analysis of radiation injury. These studies contribute to our understanding of the biological effects of radiation and the behavior of radioactive materials in living organisms (Taylor, 1961; Asano & Egashira, 1958).
Propiedades
Número CAS |
13982-39-3 |
|---|---|
Nombre del producto |
Zinc, isotope of mass 65 |
Fórmula molecular |
Zn |
Peso molecular |
64.929241 g/mol |
Nombre IUPAC |
zinc-65 |
InChI |
InChI=1S/Zn/i1+0 |
Clave InChI |
HCHKCACWOHOZIP-IGMARMGPSA-N |
SMILES isomérico |
[65Zn] |
SMILES |
[Zn] |
SMILES canónico |
[Zn] |
Otros números CAS |
13982-39-3 |
Sinónimos |
65Zn radioisotope Zinc-65 Zn-65 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




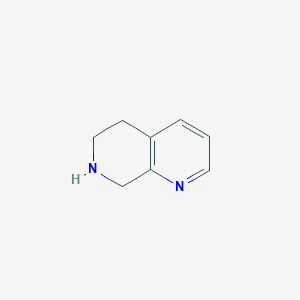

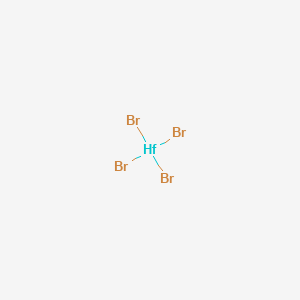


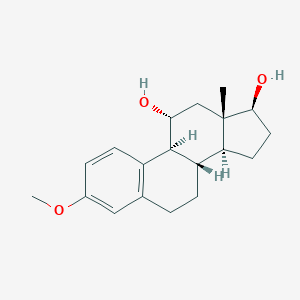
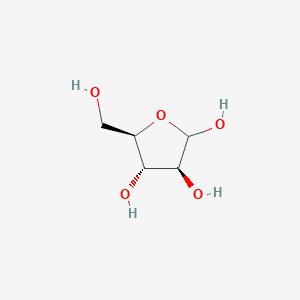
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)


